4,5-Dichloro-6-méthylpyrimidine

Vue d'ensemble

Description

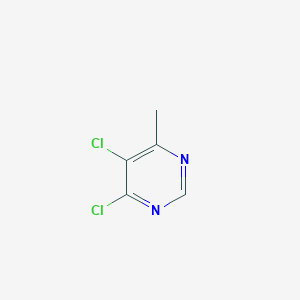

4,5-Dichloro-6-methylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a methyl group at position 6. It is widely used in various chemical and pharmaceutical applications due to its unique structural properties.

Applications De Recherche Scientifique

4,5-Dichloro-6-methylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine: 4,5-Dichloro-6-methylpyrimidine derivatives have shown potential as antiviral, anticancer, and antimicrobial agents. They are used in the development of new therapeutic drugs.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives have significant biological activities and are used in the medical and pharmaceutical fields .

Mode of Action

4,5-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It also reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dichloro-6-methylpyrimidine . .

Analyse Biochimique

Biochemical Properties

4,5-Dichloro-6-methylpyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .

Cellular Effects

4,5-Dichloro-6-methylpyrimidine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to significant changes in cell function, including anti-inflammatory and analgesic effects.

Molecular Mechanism

The molecular mechanism of 4,5-Dichloro-6-methylpyrimidine involves its binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, and supports adenosine inhibition of thrombocytopenia . These interactions result in the modulation of gene expression and enzyme activity, leading to its observed biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dichloro-6-methylpyrimidine can change over time. Studies have shown that it remains stable under certain conditions but may degrade under others

Dosage Effects in Animal Models

The effects of 4,5-Dichloro-6-methylpyrimidine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and antihypertensive activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4,5-Dichloro-6-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and supports the biosynthesis of PGI2 . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, 4,5-Dichloro-6-methylpyrimidine is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can influence its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4,5-Dichloro-6-methylpyrimidine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methylpyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under reflux conditions, where 6-methylpyrimidine is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.

Industrial Production Methods: In industrial settings, the production of 4,5-Dichloro-6-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions involve the use of palladium catalysts and are carried out under mild conditions.

Reduction Reactions: The compound can be reduced to form 4,5-dichloro-6-methylpyrimidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.

Coupling Reactions: Palladium catalysts, boronic acids, alkenes.

Reduction Reactions: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Substitution Reactions: 4-amino-5-chloro-6-methylpyrimidine, 4-thio-5-chloro-6-methylpyrimidine.

Coupling Reactions: 4-aryl-5-chloro-6-methylpyrimidine, 4-alkenyl-5-chloro-6-methylpyrimidine.

Reduction Reactions: 4,5-dichloro-6-methylpyrimidine derivatives.

Comparaison Avec Des Composés Similaires

4,5-Dichloro-6-methylpyrimidine can be compared with other similar compounds such as:

2,4-Dichloro-6-methylpyrimidine: This compound has chlorine atoms at positions 2 and 4, and a methyl group at position 6. It is used in similar applications but has different reactivity due to the position of the chlorine atoms.

4,6-Dichloro-5-methylpyrimidine: This compound has chlorine atoms at positions 4 and 6, and a methyl group at position 5. It is used in the synthesis of various heterocyclic compounds and has different chemical properties compared to 4,5-Dichloro-6-methylpyrimidine.

The uniqueness of 4,5-Dichloro-6-methylpyrimidine lies in its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and pharmaceutical applications.

Activité Biologique

4,5-Dichloro-6-methylpyrimidine is a pyrimidine derivative that has gained attention in various fields due to its significant biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

4,5-Dichloro-6-methylpyrimidine is characterized by the following chemical structure:

- Molecular Formula: CHClN

- Molecular Weight: 179.01 g/mol

The compound contains two chlorine atoms and a methyl group attached to the pyrimidine ring, which influences its reactivity and biological activity.

The biological activity of 4,5-Dichloro-6-methylpyrimidine can be attributed to several mechanisms:

1. Enzyme Inhibition:

- It acts as an inhibitor of cAMP-phosphodiesterase, which is crucial for regulating cyclic AMP levels in cells. This inhibition supports adenosine's role in preventing thrombocytopenia by modulating vascular responses.

2. Modulation of Inflammatory Mediators:

- The compound influences the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory processes.

3. Interaction with Cellular Signaling Pathways:

- It affects cell signaling pathways that regulate gene expression and cellular metabolism, thereby influencing cellular responses to environmental stimuli.

Antimicrobial and Antiviral Properties

Research indicates that derivatives of 4,5-Dichloro-6-methylpyrimidine exhibit antimicrobial and antiviral activities. For instance, studies have shown that certain derivatives possess potent antimalarial effects against Plasmodium falciparum strains, with IC50 values indicating high potency .

| Compound | IC50 (D6 Strain) | IC50 (W2 Strain) | Selectivity Index |

|---|---|---|---|

| 5j | 0.13 µM | 0.14 µM | >80 |

| 5e | 0.27 µM | 0.30 µM | Not specified |

These findings suggest that structural modifications can enhance the biological activity of pyrimidine derivatives.

Anti-inflammatory Effects

In animal models, lower doses of 4,5-Dichloro-6-methylpyrimidine have demonstrated anti-inflammatory effects. The compound's ability to modulate inflammatory responses makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Research Applications

4,5-Dichloro-6-methylpyrimidine serves multiple roles in scientific research:

1. Synthetic Chemistry:

- It is used as a building block for synthesizing various heterocyclic compounds due to its unique structural properties.

2. Drug Development:

- The compound's derivatives are being explored for their potential as antiviral, anticancer, and antimicrobial agents, contributing to the development of new therapeutic drugs .

3. Agrochemical Applications:

- In agriculture, it is utilized in the formulation of crop protection compounds due to its efficacy against pests and pathogens .

Case Studies

Several studies have highlighted the biological activity of 4,5-Dichloro-6-methylpyrimidine:

- Antimalarial Activity Study: A series of synthesized hybrids based on this compound were tested for their antimalarial properties against both sensitive and resistant strains of P. falciparum. The most potent compounds demonstrated significant activity with IC50 values below 1 µM .

- Cytotoxicity Assessment: Compounds derived from 4,5-Dichloro-6-methylpyrimidine were evaluated for cytotoxicity against mammalian cells (Vero cells), showing non-cytotoxic effects at concentrations up to 4.76 µg/mL, indicating safety for potential therapeutic use .

Propriétés

IUPAC Name |

4,5-dichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUNBOQRQYAIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472764 | |

| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83942-10-3 | |

| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.